molecular formula C9H10Cl3NO2 B13456143 Methyl 2-amino-2-(2,3-dichlorophenyl)acetate hydrochloride

Methyl 2-amino-2-(2,3-dichlorophenyl)acetate hydrochloride

Cat. No.: B13456143
M. Wt: 270.5 g/mol
InChI Key: KTYZSCOBHPOAMB-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,3-dichlorophenyl)acetate hydrochloride (CAS: 1251922-87-8) is a hydrochloride salt of a substituted phenylglycine derivative. Its molecular formula is C₁₀H₁₂Cl₃NO₂ (MW: 284.57), featuring a methyl ester group, an amino group, and a 2,3-dichlorophenyl moiety . This compound is commonly used as an intermediate in pharmaceutical synthesis, leveraging its stereochemical and electronic properties for drug development. The 2,3-dichloro substitution on the phenyl ring introduces steric and electronic effects that influence reactivity and biological interactions .

Properties

Molecular Formula

C9H10Cl3NO2

Molecular Weight

270.5 g/mol

IUPAC Name

methyl 2-amino-2-(2,3-dichlorophenyl)acetate;hydrochloride

InChI

InChI=1S/C9H9Cl2NO2.ClH/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11;/h2-4,8H,12H2,1H3;1H

InChI Key

KTYZSCOBHPOAMB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
Molecular Formula C9H9Cl2NO2 (free base), with HCl for hydrochloride salt
Molecular Weight Approx. 234.08 g/mol (free base)
IUPAC Name Methyl 2-amino-2-(2,3-dichlorophenyl)acetate hydrochloride
CAS Number 1218646-59-3 (free base)
SMILES COC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N.Cl
PubChem CID 60796711 (free base)

Preparation Methods of this compound

General Synthetic Strategy

The synthesis of this compound generally involves the condensation or substitution reactions starting from 2,3-dichlorobenzaldehyde and methyl aminoacetate or related amino acid derivatives. The process typically proceeds via formation of the corresponding amino acid ester followed by salt formation with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility.

Detailed Synthetic Routes

Condensation of 2,3-Dichlorobenzaldehyde with Methyl Aminoacetate
  • Reaction : 2,3-Dichlorobenzaldehyde reacts with methyl aminoacetate under controlled conditions to form methyl 2-amino-2-(2,3-dichlorophenyl)acetate.
  • Conditions : The reaction is conducted in an appropriate solvent (e.g., methanol or dichloromethane) with controlled temperature to optimize yield.
  • Purification : The product is purified by recrystallization or chromatography.
  • Hydrochloride Salt Formation : The free base is treated with hydrochloric acid to obtain the hydrochloride salt.

This method is widely reported and scalable, suitable for laboratory and industrial synthesis.

Amination of Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate
  • Starting Material : Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate.
  • Reaction : Nucleophilic substitution with ammonia or an amine source replaces the chlorine atom with an amino group.
  • Solvent and Conditions : Typically performed in polar aprotic solvents such as dimethylformamide or methanol, under reflux.
  • Outcome : Direct formation of methyl 2-amino-2-(2,3-dichlorophenyl)acetate.
  • Salt Formation : Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

This route offers a direct amination approach with good selectivity.

Alternative Approaches Using Methyl 2-chloro-2-oxoacetate
  • Method : Reaction of methyl 2-chloro-2-oxoacetate with 2,3-dichloroaniline or methylated derivatives under basic conditions (e.g., triethylamine) in dichloromethane.
  • Result : Formation of methyl 2-((2,3-dichlorophenyl)(methyl)amino)-2-oxoacetate derivatives, which can be further reduced or modified to yield the amino ester.
  • Yield : High yields (above 80%) reported with clean reaction profiles.

This method is exemplified in related compounds and can be adapted for the target compound.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Disadvantages
Condensation with methyl aminoacetate 2,3-Dichlorobenzaldehyde + methyl aminoacetate Methanol or CH2Cl2, controlled temp. 75-85 Straightforward, scalable Requires purification steps
Amination of methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate + NH3 DMF or MeOH, reflux 70-80 Direct amination, selective Requires halogenated intermediate
Reaction with methyl 2-chloro-2-oxoacetate and amines Methyl 2-chloro-2-oxoacetate + 2,3-dichloroaniline Triethylamine, CH2Cl2, room temp. 83-98 High yield, clean reaction May require further reduction steps

Research Findings and Optimization Notes

  • Reaction Optimization : Continuous flow reactors have been explored to optimize the condensation reaction, improving yield and reducing reaction times by enhancing mixing and temperature control.
  • Purification : Advanced chromatographic techniques and recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) yield highly pure products suitable for pharmaceutical applications.
  • Salt Formation : Conversion to hydrochloride salt improves compound stability, handling, and solubility, which is critical for downstream applications.
  • Substituent Effects : The presence of dichloro substituents on the phenyl ring enhances hydrophobic interactions and may influence reactivity during synthesis and biological activity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,3-dichlorophenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-amino-2-(2,3-dichlorophenyl)acetate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments for various diseases, is ongoing. The compound’s structural features may offer advantages in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Methyl 2-amino-2-(2,3-dichlorophenyl)acetate hydrochloride exerts its effects involves interactions with specific molecular targets. The amino and ester groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and number of halogen substituents on the phenyl ring significantly alter physicochemical properties and biological activity.

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight CAS Number Key Differences
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl 2-Cl C₉H₁₁Cl₂NO₂ 244.10 141109-13-9 Single Cl at 2-position; reduced steric hindrance
Methyl 2-amino-2-(3,5-dichlorophenyl)acetate HCl 3,5-diCl C₉H₉Cl₃NO₂ 268.53 N/A Cl at 3,5-positions; symmetric substitution
2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl 3,4-diCl (carboxylic acid) C₈H₈Cl₃NO₂ 256.51 1105679-25-1 Carboxylic acid instead of methyl ester
Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate HCl 3-Cl, 4-OCH₃ C₁₀H₁₂Cl₂NO₃ 266.10 350480-54-5 Methoxy (electron-donating) at 4-position
  • 3,4-Dichloro (Carboxylic Acid Analog): The absence of a methyl ester reduces lipophilicity, impacting membrane permeability in biological systems . 3-Chloro-4-Methoxy: Methoxy’s electron-donating nature counterbalances Cl’s electron-withdrawing effect, altering electronic distribution .

Functional Group Modifications

The choice of functional groups (e.g., ester vs. acid) affects solubility, stability, and metabolic pathways:

  • Methyl Ester (Target Compound) : Increases lipophilicity, making it suitable for blood-brain barrier penetration in CNS drug candidates .
  • Carboxylic Acid () : Higher polarity improves water solubility but may limit bioavailability .

Biological Activity

Methyl 2-amino-2-(2,3-dichlorophenyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring enzyme inhibition, receptor modulation, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features an amino group and a dichlorobenzyl moiety, contributing to its unique chemical reactivity and biological interactions. Its molecular formula is C9H10Cl2NC_9H_{10}Cl_2N with a molecular weight of approximately 219.09 g/mol.

Biological Activities

1. Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes, impacting various metabolic pathways. For instance, studies have shown that it can act as an inhibitor of methionyl-tRNA synthetase in Trypanosoma brucei, which is crucial for protein synthesis in these parasites .

2. Receptor Modulation
The compound has been observed to modulate receptor activity, particularly with dopamine receptors. Its interactions can influence signaling pathways, potentially offering therapeutic benefits in conditions related to dopamine dysregulation .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

ParameterValue
Oral BioavailabilityModerate
Half-life4-6 hours
MetabolismHepatic
ExcretionRenal

Toxicological studies are necessary to establish safety profiles for this compound. Initial data suggest low toxicity at therapeutic doses, but comprehensive studies are required.

Case Studies and Research Findings

Recent studies have explored the compound's efficacy against various biological targets:

  • Study on Antimicrobial Activity : In vitro assays demonstrated that this compound exhibits antimicrobial properties against several strains of bacteria and fungi, suggesting potential use in treating infections.
  • Anticancer Properties : Preliminary investigations indicate that the compound may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .

Q & A

Basic: What are the key steps in synthesizing Methyl 2-amino-2-(2,3-dichlorophenyl)acetate hydrochloride, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves a nucleophilic substitution or condensation reaction between a 2,3-dichlorophenyl precursor and a glycine methyl ester derivative. For example:

Precursor Activation : React 2,3-dichlorobenzaldehyde with a glycine methyl ester hydrochloride under reductive amination conditions (e.g., NaBH₃CN) to form the amino ester intermediate .

Salt Formation : Treat the intermediate with HCl in anhydrous conditions to yield the hydrochloride salt.

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, dichloromethane/methanol gradient) to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern (e.g., 2,3-dichloro groups) and ester/amine functionality. For example, the methyl ester peak appears at ~3.7 ppm (¹H), and aromatic protons show splitting patterns consistent with dichloro substitution .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ for C₁₀H₁₁Cl₂NO₂·HCl: theoretical 284.03 g/mol) .
  • XRD (if crystalline) : Resolve stereochemistry and salt formation .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Impurity Profiles : Compare batch purity using LC-MS to identify byproducts (e.g., unreacted dichlorophenyl precursors) that may skew bioassay results .
  • Assay Conditions : Standardize in vitro assays (e.g., receptor binding) by controlling pH (6.5–7.4), temperature (25–37°C), and solvent (DMSO concentration <0.1%) to minimize variability .
  • Meta-Analysis : Cross-reference studies using platforms like PubChem or ChEMBL to contextualize activity against similar amino acid esters (e.g., ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride) .

Advanced: What strategies are effective for chiral resolution of the compound’s enantiomers?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column with a hexane/isopropanol (80:20) mobile phase and 0.1% trifluoroacetic acid to separate enantiomers. Monitor retention times and peak symmetry .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the ester group of one enantiomer, followed by separation via extraction .
  • Circular Dichroism (CD) : Confirm enantiomeric excess by comparing CD spectra to known standards .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

  • Solubility : Freely soluble in DMSO (>50 mg/mL), sparingly soluble in water (1–5 mg/mL at 25°C). For aqueous solutions, use phosphate-buffered saline (PBS) with sonication .
  • Stability : Store at –20°C in desiccated, light-protected vials. Degradation occurs above 40°C or in basic conditions (pH >8), forming hydrolyzed carboxylic acid derivatives. Monitor via TLC (silica, ethyl acetate/hexane 1:1) .

Advanced: How can in silico modeling predict interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with protein structures from the PDB (e.g., serotonin receptors). Focus on the dichlorophenyl group’s hydrophobic interactions and the amino group’s hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein hydrogen bonds over time .
  • QSAR Models : Train models using descriptors like logP, molar refractivity, and H-bond donors to predict activity against related targets (e.g., GABAₐ receptors) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential HCl vapor release during weighing .
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite). Dispose as hazardous waste .
  • Acute Toxicity : LD₅₀ data may be extrapolated from structurally similar compounds (e.g., 2-amino-2-(3,4-dichlorophenyl)acetate derivatives: ~300 mg/kg in rodents) .

Advanced: How does the electronic effect of 2,3-dichloro substitution influence reactivity?

Methodological Answer:

  • Electrophilic Aromatic Substitution : The electron-withdrawing Cl groups deactivate the phenyl ring, directing further substitution to the para position (if reactive sites remain). Confirmed via nitration studies .
  • Nucleophilic Attack : The amino group’s basicity is reduced due to electron withdrawal, slowing protonation in acidic conditions (pKa ~7.2). Titrate with HCl to optimize reaction rates .

Advanced: What are the limitations of current synthetic routes, and how can they be improved?

Methodological Answer:

  • Yield Limitations : Reductive amination often yields 60–70% due to competing imine hydrolysis. Mitigate by using molecular sieves to absorb water .
  • Green Chemistry : Replace NaBH₃CN with catalytic hydrogenation (H₂/Pd-C) to reduce waste. Solvent substitution (e.g., ethanol instead of THF) improves E-factor .
  • Flow Chemistry : Implement continuous flow reactors to enhance reproducibility and scale-up potential .

Basic: How is the compound used as a building block in medicinal chemistry?

Methodological Answer:

  • Peptide Mimetics : Incorporate into dipeptide analogs to study backbone flexibility via ester-to-amide substitutions .
  • Prodrug Design : Leverage the ester group for hydrolytic activation in vivo. Test hydrolysis rates in human plasma (t₁/₂ ~2–4 hours) .
  • SAR Studies : Modify the dichlorophenyl group to mono-Cl or fluoro analogs to assess impact on target affinity (e.g., dopamine D₂ receptors) .

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